molecular formula C9H14ClNO B2763008 1-Amino-3-phenylpropan-2-ol hydrochloride CAS No. 22820-51-5

1-Amino-3-phenylpropan-2-ol hydrochloride

Cat. No. B2763008
CAS RN: 22820-51-5
M. Wt: 187.67
InChI Key: GKSPVIFXXCRJKE-UHFFFAOYSA-N
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Description

1-Amino-3-phenylpropan-2-ol hydrochloride is a compound with the molecular weight of 187.67 . It belongs to the class of organic compounds known as phenylpropylamines, which are compounds containing a phenylpropylamine moiety, consisting of a phenyl group substituted at the third carbon by a propan-1-amine .


Synthesis Analysis

The synthesis of 1-Amino-3-phenylpropan-2-ol hydrochloride can be achieved through the application of immobilized whole-cell biocatalysts with ®-transaminase activity . This method starts from prochiral ketones and after optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee . The (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .


Molecular Structure Analysis

The InChI code for 1-Amino-3-phenylpropan-2-ol hydrochloride is 1S/C9H13NO.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H . This indicates the presence of a phenyl group (C6H5-) attached to a propan-2-ol group with an amino group (NH2) at the 1st position.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with substituted salicylaldehydes to form tridentate chiral Schiff base ligands, which can form H-bonded chiral supramolecular metal-organic architectures .


Physical And Chemical Properties Analysis

The compound has a melting point of 169-170°C .

Scientific Research Applications

Antioxidant Activities of Hydroxycinnamic Acids

Hydroxycinnamic acids, structurally related to 1-amino-3-phenylpropan-2-ol hydrochloride, demonstrate potent antioxidant activities, both in vitro and in vivo. These compounds are abundant in various food groups and exhibit their antioxidant properties by scavenging different types of radicals, acting as chain-breaking antioxidants, and serving as reducing agents. The antioxidant activity of these compounds, including ferulic acid and its derivatives, has been extensively reviewed, highlighting their potential in disease risk reduction and health promotion due to their presence in grains, fruits, vegetables, and red wine (Shahidi & Chandrasekara, 2010).

Anticancer Potential of FTY720

2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720), a compound with structural similarities to 1-amino-3-phenylpropan-2-ol hydrochloride, exhibits significant preclinical antitumor efficacy in various cancer models through S1PR-independent mechanisms. This review focuses on the antitumor efficacy of FTY720, highlighting its potential as a cancer therapy agent (Li D Zhang et al., 2013).

Therapeutic Roles of Chlorogenic Acid

Chlorogenic Acid (CGA), a phenolic acid compound structurally related to 1-amino-3-phenylpropan-2-ol hydrochloride, has multiple therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and neuroprotective effects. CGA's broad spectrum of pharmacological activities underscores its potential in treating various disorders, including cardiovascular disease and diabetes (Naveed et al., 2018).

Bioactive Properties of Mimosine

Mimosine, a non-protein amino acid structurally similar to 1-amino-3-phenylpropan-2-ol hydrochloride, exhibits various biological activities, including anti-cancer and anti-inflammatory effects. Its role as a leading compound for PAK1-specific inhibitors highlights its potential in treating diseases and disorders, offering an exciting future for this amino acid (Nguyen & Tawata, 2016).

Antitumor Agents Based on Cinnamic Acid Derivatives

Cinnamic acid derivatives, which share a phenylpropanoid structure with 1-amino-3-phenylpropan-2-ol hydrochloride, have been underutilized in antitumor research despite their potential. Recent attention towards these compounds has revealed their efficacy in anticancer research, indicating their role as traditional and synthetic antitumor agents. This review highlights the synthesis and biological evaluation of various cinnamoyl acids and derivatives in anticancer research, suggesting a need for further exploration of these compounds (De, Baltas, & Bedos-Belval, 2011).

Safety and Hazards

The compound is classified under the GHS07 hazard class, with the signal word being 'Warning’ . It’s important to handle this compound with care, following all safety precautions.

properties

IUPAC Name

1-amino-3-phenylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSPVIFXXCRJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-phenylpropan-2-ol hydrochloride

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